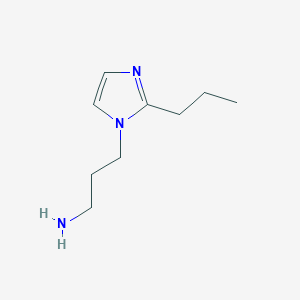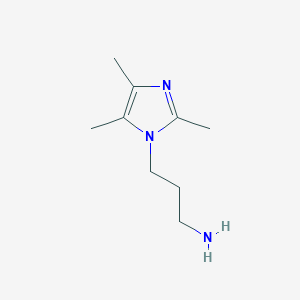
(4-Amino-3,5-dimethylphenyl)methanol
Descripción general
Descripción
“(4-Amino-3,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C10H15NO . It is used as a building block in research .
Molecular Structure Analysis
The InChI code for “(4-Amino-3,5-dimethylphenyl)methanol” is 1S/C10H15NO/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4,12H,5-6,11H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Amino-3,5-dimethylphenyl)methanol” include a molecular weight of 165.24 . More specific properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Photochemical Behaviour
The photochemical behavior of derivatives, including those related to (4-Amino-3,5-dimethylphenyl)methanol, has been studied, particularly focusing on the photoisomerization of certain oxadiazoles to other forms, potentially through a 'ring contraction–ring expansion' route. This research is significant in understanding the photochemical pathways and reactivities of related compounds (Buscemi, Cicero, Vivona, & Caronna, 1988).
Enantioselective Michael Addition
Compounds including Bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol, which can be derived from l-proline and are related to (4-Amino-3,5-dimethylphenyl)methanol, have been found to be efficient bifunctional organocatalysts. This is particularly relevant for the enantioselective Michael addition of malonate esters to nitroolefins, providing insights into asymmetric synthesis and catalysis (Lattanzi, 2006).
Propiedades
IUPAC Name |
(4-amino-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLLAVFOFCRGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70533072 | |
| Record name | (4-Amino-3,5-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3,5-dimethylphenyl)methanol | |
CAS RN |
89210-26-4 | |
| Record name | (4-Amino-3,5-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058295.png)


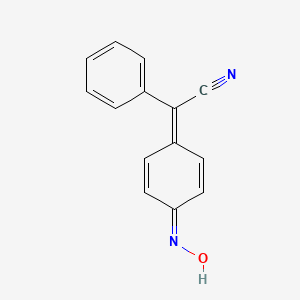
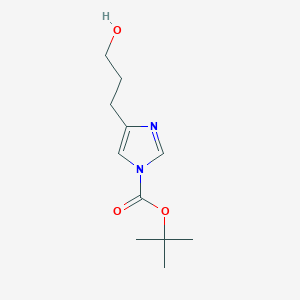
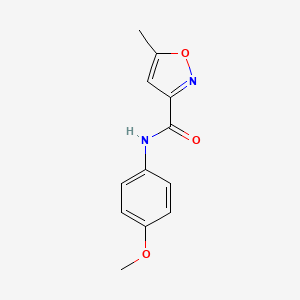

![tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B3058305.png)
![Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B3058312.png)

![Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-](/img/structure/B3058314.png)
![4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3058316.png)
